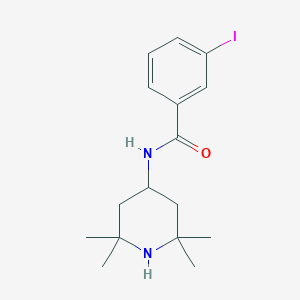![molecular formula C23H29ClN2O2S B5964888 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine](/img/structure/B5964888.png)
1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine, also known as CSP, is a synthetic compound that belongs to the class of piperazine derivatives. CSP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine is not fully understood. However, it has been suggested that 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine may act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and gamma-aminobutyric acid (GABA). 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine has been shown to produce various biochemical and physiological effects in animal models. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain. 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine is its high potency and selectivity towards its target receptors. This makes 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine a valuable tool for studying the role of various neurotransmitters in the brain and their potential therapeutic applications. However, one of the limitations of 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine. One of the potential applications of 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine is in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Further studies are needed to investigate the potential of 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine in these conditions. Additionally, 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine has been shown to have anxiolytic and antidepressant-like effects, making it a potential candidate for the treatment of anxiety and depression. Future studies should aim to investigate the underlying mechanisms of these effects and the potential therapeutic applications of 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine in these conditions.
Conclusion:
In conclusion, 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Future studies should aim to investigate the underlying mechanisms of these effects and the potential therapeutic applications of 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine in these conditions.
Métodos De Síntesis
The synthesis of 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine involves the reaction between 5-chloro-2-methylbenzene-1-sulfonyl chloride and cyclohexylmagnesium bromide, followed by the reaction with piperazine. This method was first reported by researchers in 2008 and has been used in several studies to produce 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine with high purity and yield.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant effects in animal models. 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In addition, 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine has been reported to have anxiolytic and antidepressant-like effects, making it a potential candidate for the treatment of anxiety and depression.
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(4-cyclohexylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O2S/c1-18-7-10-21(24)17-23(18)25-13-15-26(16-14-25)29(27,28)22-11-8-20(9-12-22)19-5-3-2-4-6-19/h7-12,17,19H,2-6,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQZQEINAJSDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5964822.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5964840.png)
![N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5964842.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)propanamide](/img/structure/B5964855.png)
![2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B5964858.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B5964870.png)
![1-methyl-4-{3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5964872.png)
![methyl 2-({[2-(cyclohexylacetyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5964875.png)
methanone](/img/structure/B5964880.png)
![1-tert-butyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5964882.png)
![N-(tert-butyl)-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5964892.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5964911.png)